Suppression of Diarylalkane By-Product Formation in Chloroethylation of Isobutylbenzene
The chloroethylation of isobutylbenzene using conventional acetaldehyde/HCl methods typically generates substantial amounts of the undesirable diarylalkane by-product 1,1-bis(p-isobutylphenyl)ethane [1]. The patented process (EP 0356236 B1 / CA 1339035) specifically addresses this issue for 1-(1-chloroethyl)-4-isobutylbenzene production, demonstrating that conducting the reaction at -10°C to -35°C in the presence of at least 1.4 mols of hydrogen sulfate per mol of isobutylbenzene and ≤15% water by weight minimizes diarylalkane co-formation [2][3]. This temperature and acid regime is particularly advantageous for less reactive aromatic hydrocarbons like isobutylbenzene, which previously yielded undesirable amounts of diarylalkane when chloroethylated with acetaldehyde [4].
| Evidence Dimension | Diarylalkane by-product formation (process selectivity) |
|---|---|
| Target Compound Data | Minimal diarylalkane co-formation under optimized conditions |
| Comparator Or Baseline | Conventional chloroethylation: large amounts of 1,1-bis(p-isobutylphenyl)ethane formed |
| Quantified Difference | Reduction from 'undesirable amount' to 'minimal co-formation' via specified temperature/acid regime |
| Conditions | -10°C to -35°C; ≥1.4 mol hydrogen sulfate/mol aromatic hydrocarbon; ≤15% water by weight in hydrogen sulfate |
Why This Matters
Reduced diarylalkane by-product formation translates directly to higher yield and lower purification costs in industrial-scale ibuprofen intermediate production.
- [1] Haloalkylation Process. Company Profiles Justatic. 1994. View Source
- [2] EP 0356236 B1. Chloroethylation of Aromatic Hydrocarbons. European Patent Office. 1993. View Source
- [3] CA 1339035. Chloroethylation of Aromatic Hydrocarbons. Canadian Patent. LandOfFree. View Source
- [4] US 5003116. Haloethylation of Aromatic Hydrocarbons. Stahly, B. C. Ethyl Corporation. 1991. View Source
